![molecular formula C8H8BrNO B1517296 1-(2-Amino-3-bromophenyl)ethanone CAS No. 808760-02-3](/img/structure/B1517296.png)
1-(2-Amino-3-bromophenyl)ethanone
Overview
Description
1-(2-Amino-3-bromophenyl)ethanone is a compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for 1-(2-Amino-3-bromophenyl)ethanone is 1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 . This indicates that the compound contains a ketone group (C=O) attached to a phenyl ring, which also carries an amino group (NH2) and a bromine atom.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Amino-3-bromophenyl)ethanone are not available, it’s worth noting that compounds of this type typically undergo electrophilic aromatic substitution . This is a reaction where an electrophile replaces a hydrogen atom in an aromatic system.Physical And Chemical Properties Analysis
1-(2-Amino-3-bromophenyl)ethanone is a light yellow solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Pyrolysis Products Identification
A study focused on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) explored its stability when exposed to heat, revealing the formation of twelve pyrolysis products. This investigation provides insight into the chemical stability and potential pyrolytic degradation pathways of bromophenyl ethanones under specific conditions (Texter et al., 2018).
Synthesis and Analysis
Research on bk-2C-B, a cathinone analogue, detailed its test purchase, identification, and synthesis. The study emphasized analytical techniques like NMR, chromatography, and X-ray crystallography for confirming the substance's identity and exploring its potential psychoactive effects (Power et al., 2015).
Novel Compound Synthesis
Another study presented a convenient synthesis route for 2- and 3-aminobenzo[b]thiophenes, demonstrating the versatility of bromophenyl ethanones in generating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).
Fluorescent Probe Development
A BODIPY-based fluorescent on-off probe for H2S detection was developed using 1-(2-Hydroxyphenyl)ethanone, highlighting the application of bromophenyl ethanones in creating sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019).
Enantioselective Synthesis
Research on the enantioselective synthesis of (S)-duloxetine, a serotonin and norepinephrine reuptake inhibitor, utilized 2-bromo-1-(thiophen-2-yl)ethanone, showcasing the compound's utility in the synthesis of pharmacologically active molecules (Venkatram et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-3-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRSZPALFRBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-bromophenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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